An In-depth Technical Guide to the Synthesis and Properties of 5-Methyl-2-(tributylstannyl)furan
An In-depth Technical Guide to the Synthesis and Properties of 5-Methyl-2-(tributylstannyl)furan
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Organostannanes in Modern Synthesis
In the landscape of contemporary organic chemistry, organostannanes have carved a niche as exceptionally versatile and powerful intermediates. Their utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] This reaction's tolerance for a wide array of functional groups and its typically mild conditions have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] Among the diverse family of organostannanes, heteroaromatic derivatives such as 5-Methyl-2-(tributylstannyl)furan offer a unique combination of stability and reactivity, providing a gateway to the construction of highly functionalized furan-containing scaffolds. This guide offers a detailed exploration of the synthesis, properties, and applications of this key synthetic building block, providing both theoretical understanding and practical, field-proven insights.
Synthesis of 5-Methyl-2-(tributylstannyl)furan: A Mechanistic and Practical Approach
The most common and efficient laboratory-scale synthesis of 5-Methyl-2-(tributylstannyl)furan proceeds via a two-step sequence involving the initial deprotonation of 2-methylfuran followed by quenching with an electrophilic tin species. This approach leverages the inherent acidity of the proton at the 5-position of the furan ring, which is ortho to the oxygen atom and activated by the methyl group.
The Causality Behind the Synthetic Strategy: Understanding the Reaction Pathway
The synthesis hinges on the principle of directed ortho-metalation. The oxygen atom in the furan ring directs the deprotonation to the adjacent C5 position through coordination with the lithium cation of the organolithium base. The electron-donating methyl group at the 2-position further enhances the acidity of the C5 proton, facilitating its abstraction. The resulting furyl anion is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, leading to the formation of the desired C-Sn bond.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials:
-
2-Methylfuran (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried round-bottom flask is charged with freshly distilled 2-methylfuran and anhydrous diethyl ether under an inert atmosphere of argon or nitrogen. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via syringe. The reaction mixture is stirred at this temperature for 1-2 hours. A color change to a pale yellow or orange solution is typically observed, indicating the formation of the 5-lithio-2-methylfuran intermediate.
-
Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, during which time the color may fade.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to afford 5-Methyl-2-(tributylstannyl)furan as a colorless oil.
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Caption: Synthetic workflow for 5-Methyl-2-(tributylstannyl)furan.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 5-Methyl-2-(tributylstannyl)furan is paramount for its effective use in synthesis and for quality control.
Physical Properties
| Property | Value | Reference |
| CAS Number | 118486-95-6 | [3][4] |
| Molecular Formula | C₁₇H₃₂OSn | [5][6] |
| Molecular Weight | 371.15 g/mol | [5][6] |
| Appearance | Colorless oil | |
| Boiling Point | 362.1±44.0 °C (Predicted) | [7] |
| Melting Point | 189-190 °C (Predicted) | [7] |
Spectroscopic Data (Predicted)
While experimental spectra for 5-Methyl-2-(tributylstannyl)furan are not widely published, the expected NMR chemical shifts can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy. These predictions are invaluable for the initial identification and characterization of the synthesized compound.
¹H NMR (Predicted):
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Furan Protons (H3 & H4): The protons on the furan ring are expected to appear as doublets in the aromatic region, typically between δ 6.0 and 7.0 ppm. The proton at the 3-position will likely be a doublet, coupled to the proton at the 4-position.
-
Methyl Protons: The methyl group protons at the 2-position will appear as a singlet, typically in the range of δ 2.2-2.4 ppm.
-
Tributyltin Protons: The protons of the three butyl groups will exhibit characteristic multiplets in the upfield region (δ 0.8-1.6 ppm). The terminal methyl groups will appear as a triplet, while the methylene groups will be observed as complex multiplets.
¹³C NMR (Predicted):
-
Furan Carbons: The carbon atoms of the furan ring will resonate in the downfield region. The stannylated carbon (C2) will be significantly downfield, and the carbon bearing the methyl group (C5) will also be deshielded. The C3 and C4 carbons will appear at intermediate chemical shifts.
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Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region, typically around δ 13-15 ppm.
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Tributyltin Carbons: The carbons of the butyl groups will appear in the upfield region of the spectrum, with distinct signals for each of the four different carbon environments.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary and most significant application of 5-Methyl-2-(tributylstannyl)furan is as a nucleophilic partner in the Stille cross-coupling reaction.[1][8] This reaction enables the formation of a new carbon-carbon bond between the furan ring and a variety of electrophilic partners, most commonly aryl and vinyl halides or triflates.
The Stille Coupling Catalytic Cycle: A Visual Explanation
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[1]
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Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond of the electrophile to form a Pd(II) complex.[2]
-
Transmetalation: The 5-methyl-2-furyl group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step.[2]
-
Reductive Elimination: The two organic groups (R¹ and the 5-methyl-2-furyl moiety) are coupled and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[2]
Representative Protocol for a Stille Coupling Reaction
Materials:
-
5-Methyl-2-(tributylstannyl)furan
-
Aryl or vinyl halide/triflate (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI) as a co-catalyst
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), 5-Methyl-2-(tributylstannyl)furan (1.1-1.2 equiv), and the palladium catalyst (typically 1-5 mol%).[9]
-
Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.[9]
-
Solvent Addition: Anhydrous and degassed solvent is added via syringe.[9]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to remove the tin byproducts and isolate the desired coupled product. A common technique to facilitate the removal of tin residues is to wash the organic extract with an aqueous solution of potassium fluoride.
Safety and Handling Considerations
A critical aspect of working with 5-Methyl-2-(tributylstannyl)furan, and organotin compounds in general, is their toxicity. Tributyltin compounds are known to be immunotoxic and can have adverse effects on the endocrine system. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.
Conclusion and Future Outlook
5-Methyl-2-(tributylstannyl)furan stands as a testament to the enabling power of organometallic reagents in modern organic synthesis. Its straightforward preparation and predictable reactivity in the Stille cross-coupling reaction make it a valuable tool for the construction of complex molecules bearing the 2-methylfuran moiety. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play an increasingly important role in advancing the frontiers of chemical science. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this potent synthetic tool in their endeavors.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]
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Wikipedia. Stille reaction. [Link]
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Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
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Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Divbio Science Europe. 5-METHYL-2-(TRIBUTYLSTANNYL)FURAN. [Link]
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National Institute of Standards and Technology. Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Organic Syntheses. palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
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Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]
-
National Institute of Standards and Technology. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. [Link]
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